molecular formula C18H35NO3 B127689 N-Stearoylglycine CAS No. 158305-64-7

N-Stearoylglycine

Cat. No.: B127689
CAS No.: 158305-64-7
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C20H39NO3 and a molecular weight of 341.53 g/mol . It is a member of the N-acyl glycine family, which are bioactive lipids with various biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Stearoylglycine can be synthesized through the reaction of stearic acid with glycine. The process typically involves the activation of stearic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Stearoylglycine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions where the amide group is replaced by other nucleophiles such as alcohols or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alcohols or thiols in the presence of a base such as sodium hydroxide at room temperature.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Corresponding esters or thioesters.

Scientific Research Applications

N-Stearoylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of N-acyl glycines and their interactions with other molecules.

    Biology: this compound is involved in the regulation of various biological processes, including pain and inflammation.

    Medicine: Research has indicated potential therapeutic applications of this compound in treating conditions such as chronic pain and inflammatory diseases.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

N-Stearoylglycine exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the hydrolysis of bioactive amides and esters. By inhibiting FAAH, this compound increases the levels of endogenous bioactive lipids, leading to various physiological effects such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

    N-Palmitoylglycine: Another member of the N-acyl glycine family, known for its role in modulating sensory neuron activity.

    N-Oleoylglycine: Similar in structure to N-Stearoylglycine but with an oleic acid moiety instead of stearic acid.

    N-Arachidonoylglycine: A bioactive lipid involved in the regulation of pain and inflammation.

Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length and its ability to form hydrogen-bonded networks in ordered films. This property allows it to interact differently with biological membranes compared to other N-acyl glycines .

Properties

IUPAC Name

2-(hexadecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTFEOAKFFQCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179163
Record name N-Palmitoylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2441-41-0, 158305-64-7
Record name N-Palmitoylglycine
Source CAS Common Chemistry
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Record name N-Palmitoylglycine
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Record name N-hexadecanoylglycine
Source DrugBank
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Record name N-Palmitoylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Palmitoylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.371
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Record name PALMITOYL GLYCINE
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Record name Palmitoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013034
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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